molecular formula C30H32N4O3S3 B2828733 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 489470-98-6

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No. B2828733
CAS RN: 489470-98-6
M. Wt: 592.79
InChI Key: IWPZDRMPXUEIHN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, an isopropyl group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a N,N-diallylsulfamoyl group attached to a benzamide core .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol-2-yl group and the tetrahydrothieno[2,3-c]pyridin-2-yl group would contribute to the aromaticity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. For example, the benzo[d]thiazol-2-yl group can participate in various reactions such as S-N coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the benzo[d]thiazol-2-yl group could potentially influence its photophysical properties .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Development of VEGFR-2 Inhibitors

    Research has identified potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors, which share structural motifs with the given compound, have shown significant efficacy in human lung and colon carcinoma xenograft models due to their competitive inhibition with ATP for VEGFR-2 (Borzilleri et al., 2006).

  • Electrochemical Synthesis Methods

    A metal- and reagent-free method has been reported for the synthesis of benzothiazoles and thiazolopyridines, compounds closely related to the one . This approach uses TEMPO-catalyzed electrolytic C–H thiolation, demonstrating an innovative pathway for synthesizing complex heterocycles (Qian et al., 2017).

  • Synthesis of Pyrimidine Derivatives

    There's a method for creating 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives, indicating the versatility of similar compounds in synthesizing a wide range of heterocyclic structures that could have various biological activities (Fadda et al., 2013).

Biological and Medicinal Applications

  • Antibacterial and Antiviral Activities

    Compounds structurally similar to the query have been synthesized and tested for their antibacterial and antiviral activities. For example, benzamide-based 5-aminopyrazoles showing significant antiavian influenza virus activity highlight the potential of such compounds in developing new therapeutics (Hebishy et al., 2020).

  • Antiallergic Agents

    Research into benzopyrano[2,3-b]pyridines as antiallergic agents demonstrates the therapeutic potential of related compounds in treating allergies. The study found certain derivatives to be significantly more potent than disodium cromoglycate, a known antiallergic drug (Nohara et al., 1985).

  • Insecticidal Agents

    Sulfonamide thiazole derivatives have been evaluated as potential insecticidal agents against the cotton leafworm, showcasing the utility of such compounds in agricultural applications as well (Soliman et al., 2020).

Supramolecular Chemistry

  • Gelators: N-(thiazol-2-yl)benzamide derivatives have been identified as a new series of supramolecular gelators. Research into these compounds focuses on understanding the role of methyl functionality and S⋯O interaction in gelation behavior, indicating the potential for material science applications (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially interact with biological targets via the benzo[d]thiazol-2-yl group or the tetrahydrothieno[2,3-c]pyridin-2-yl group .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O3S3/c1-5-16-34(17-6-2)40(36,37)22-13-11-21(12-14-22)28(35)32-30-27(29-31-24-9-7-8-10-25(24)38-29)23-15-18-33(20(3)4)19-26(23)39-30/h5-14,20H,1-2,15-19H2,3-4H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPZDRMPXUEIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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